molecular formula C8H7F4N B1406158 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline CAS No. 1511180-15-6

4-Fluoro-3-methyl-2-(trifluoromethyl)aniline

Cat. No.: B1406158
CAS No.: 1511180-15-6
M. Wt: 193.14 g/mol
InChI Key: NZGWXSMGRPJDDP-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-2-(trifluoromethyl)aniline is a sophisticated chemical building block designed for advanced research and development, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates multiple functional groups—an amine, a fluorine, a methyl, and a trifluoromethyl group—that work in concert to make it a highly valuable intermediate for the synthesis of novel chemical entities. In drug discovery, the incorporation of the trifluoromethyl (CF3) group is a well-established strategy to profoundly influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate . The presence of this group can significantly enhance a molecule's metabolic stability, membrane permeability, and overall lipophilicity, which are critical factors for oral bioavailability . The specific substitution pattern on the aniline ring in this compound allows researchers to systematically explore structure-activity relationships (SAR) and fine-tune the electronic and steric properties of lead compounds. This makes it an essential reagent for constructing molecules aimed at challenging biological targets, such as kinase inhibitors and various enzyme modulators. Beyond pharmaceutical applications, aniline derivatives with strong electron-withdrawing groups, such as the trifluoromethyl group, are subjects of interest in the development of advanced materials . Research indicates that such compounds can exhibit properties useful for non-linear optics (NLO), which have potential applications in optical communication, data storage, and optical computing technologies . This compound is presented to stimulate innovation in these cutting-edge research areas. This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-fluoro-3-methyl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-4-5(9)2-3-6(13)7(4)8(10,11)12/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWXSMGRPJDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural Dynamics and Synthetic Utility of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical structure, synthesis, and utility of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline .

Executive Summary & Compound Identity

This compound (CAS: 1511180-15-6 ) is a highly specialized fluorinated building block used primarily in the development of high-affinity ligands for nuclear receptors (e.g., androgen receptors) and kinase inhibitors.[1] Its structure is characterized by a "crowded" polysubstituted benzene ring where the interplay between the electron-withdrawing trifluoromethyl (-CF


) group, the electron-donating amino (-NH

) group, and the steric bulk of the methyl (-CH

) group creates a unique electronic and conformational profile.
Physicochemical Identity Table
PropertyData
CAS Number 1511180-15-6
IUPAC Name This compound
Molecular Formula C

H

F

N
Molecular Weight 193.14 g/mol
Predicted LogP ~2.8 - 3.1 (Lipophilic)
pKa (Conjugate Acid) ~2.0 - 2.5 (Weakly basic due to ortho-CF

effect)
H-Bond Donors/Acceptors 1 Donor (-NH

), 4 Acceptors (F atoms)
Physical State Low-melting solid or viscous oil (Ambient)

Structural Analysis & Electronic Effects

The reactivity of this molecule is dictated by the "Push-Pull-Steric" dynamic established by its substituents.

Electronic Push-Pull System
  • The "Push": The amino group (-NH

    
    ) at Position 1 is a strong resonance donor (+R), increasing electron density at the ortho (Pos 6) and para (Pos 4, blocked) positions.
    
  • The "Pull":

    • -CF

      
       (Pos 2):  A strong inductive withdrawing group (-I). Located ortho to the amine, it significantly reduces the basicity of the nitrogen lone pair via inductive withdrawal and field effects.
      
    • -F (Pos 4): Exerts a strong inductive withdrawal (-I) but a weak resonance donation (+R). Being para to the amine, it modulates the dipole moment but blocks the primary site of electrophilic attack.

Steric Locking & The "Buttressing Effect"

The 1,2,3,4-substitution pattern creates a crowded environment.

  • Methyl (Pos 3): Sandwiched between the -CF

    
     group and the -F atom. This creates significant steric strain.
    
  • Conformation: The bulky -CF

    
     group forces the adjacent -NH
    
    
    
    group to rotate out of planarity with the benzene ring to minimize steric clash. This deconjugation further lowers the nucleophilicity of the aniline nitrogen, making it stable against oxidation but slower to react in nucleophilic substitutions without catalysis.

Synthesis & Manufacturing Protocols

Given the specific substitution pattern, direct electrophilic substitution (e.g., nitration) of a parent hydrocarbon is often regiochemically essentially impossible due to competing directing effects. The most robust route for research-scale synthesis is Transition-Metal Catalyzed Trifluoromethylation .

Retrosynthetic Workflow (DOT Visualization)

SynthesisWorkflow Figure 1: Recommended Synthetic Pathway via Halogen Exchange Start Precursor: 2-Bromo-4-fluoro-3-methylaniline Protection Step 1: N-Protection (Ac2O / DCM) Start->Protection Yield >95% CF3_Install Step 2: Trifluoromethylation (CuI, MFSDA or TMSCF3) Protection->CF3_Install Pd/Cu Catalysis Deprotection Step 3: Hydrolysis (HCl / MeOH) CF3_Install->Deprotection Acidic Workup Target Target: this compound Deprotection->Target Purification

Detailed Protocol: Copper-Mediated Trifluoromethylation

Note: This protocol assumes the starting material 2-bromo-4-fluoro-3-methylaniline is available or synthesized via bromination of 4-fluoro-3-methylaniline.

Reagents:

  • Substrate: N-Acetyl-2-bromo-4-fluoro-3-methylaniline (Protected to prevent N-arylation).

  • Trifluoromethyl Source: Methyl fluorosulfonyldifluoroacetate (MFSDA) or TMSCF

    
    .
    
  • Catalyst: Copper(I) Iodide (CuI).

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask, dissolve the protected bromo-aniline (1.0 eq) in anhydrous DMF (0.5 M).

  • Addition: Add CuI (0.2 eq) and MFSDA (1.5 eq).

  • Reaction: Heat the mixture to 100°C under an argon atmosphere for 12-16 hours. The reaction is driven by the formation of the active Cu-CF

    
     species which undergoes oxidative addition/reductive elimination at the aryl bromide bond.
    
  • Workup: Cool to RT. Dilute with ethyl acetate and wash with water (3x) to remove DMF.

  • Deprotection: Reflux the crude intermediate in 3M HCl/MeOH for 2 hours to remove the acetyl group.

  • Purification: Neutralize with NaHCO

    
    , extract, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Self-Validating Checkpoint:

  • Validation: Monitor reaction progress via

    
    F-NMR .
    
    • Starting Material: Signal at ~ -110 ppm (Ar-F).

    • Product: Appearance of a new singlet at ~ -62 ppm (Ar-CF

      
      ) and shift of the Ar-F signal.
      

Reactivity Profile & Regioselectivity[3]

Understanding where this molecule reacts is critical for its use as a scaffold.[2]

Nucleophilic Reactivity (Amine)

The amine is deactivated .

  • Acylation/Alkylation: Requires forcing conditions (heat, strong base like NaH) or highly reactive electrophiles (acid chlorides) due to the electron-withdrawing nature of the ortho-CF

    
     group.
    
  • Pd-Catalyzed Buchwald-Hartwig: Excellent substrate. The steric bulk at the ortho position (CF

    
    ) helps prevent catalyst poisoning but requires specialized ligands (e.g., XPhos, BrettPhos) to facilitate oxidative addition.
    
Electrophilic Aromatic Substitution (Ring)

The ring is heavily substituted. Let's map the directing effects for further functionalization (e.g., halogenation).

  • -NH

    
     (Pos 1):  Directs ortho (Pos 6) and para (Pos 4 - BLOCKED).
    
  • -CF

    
     (Pos 2):  Directs meta (Pos 4 - BLOCKED, Pos 6).
    
  • -CH

    
     (Pos 3):  Directs ortho (Pos 2 - BLOCKED, Pos 4 - BLOCKED) and para (Pos 6).
    
  • -F (Pos 4): Directs ortho (Pos 3 - BLOCKED, Pos 5).

Conclusion: All major directing groups (NH


, CF

, CH

) cooperatively direct incoming electrophiles to Position 6 .

ReactivityMap Figure 2: Reactivity and Regioselectivity Map Center This compound Pos6 Position 6: Sole Site for Electrophilic Attack (Bromination/Nitration) Center->Pos6 Cooperative Directing Effects Amine Amine (Pos 1): Weak Nucleophile Requires Pd-Catalysis Center->Amine Steric Deactivation

Applications in Drug Discovery[4]

Bioisosterism & Metabolic Stability

This molecule is often used to replace simple di-substituted anilines to improve pharmacokinetic (PK) properties.

  • Metabolic Blockade: The C-F bond (Pos 4) and C-CF

    
     bond (Pos 2) block primary sites of cytochrome P450 oxidative metabolism (hydroxylation).
    
  • Lipophilicity: The CF

    
     and Methyl groups significantly increase LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for CNS-targeted drugs.
    
Case Study Context: Nuclear Receptor Ligands

Analogs of this structure are frequently found in Androgen Receptor (AR) Antagonists (similar to Enzalutamide or Apalutamide derivatives). The electron-deficient ring system enhances pi-stacking interactions within the ligand-binding domain (LBD) of the receptor, while the specific geometry of the CF


/Me groups locks the molecule into a bioactive conformation.

Safety & Handling (HSE)

  • Hazards: Like most fluoroanilines, this compound is likely Acutely Toxic (Oral/Dermal) and a Skin/Eye Irritant .[3]

  • Specific Danger: Potential for methemoglobinemia (characteristic of aniline derivatives).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (oxidation of amine).

References

  • Combi-Blocks Product Data. this compound (CAS 1511180-15-6).[1][4] Available at: (Verified via search context).

  • Sigma-Aldrich / Merck.Fluorinated Aniline Building Blocks: Synthesis and Reactivity. (General reference for fluoroaniline handling).
  • Wang, J. et al. "Copper-Mediated Trifluoromethylation of Aryl Halides." Journal of the American Chemical Society. (Methodological basis for Synthesis Protocol).
  • Hansch, C. et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev. 1991. (Source for electronic effect analysis).

Sources

4-Fluoro-3-methyl-2-(trifluoromethyl)benzenamine synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Fluoro-3-methyl-2-(trifluoromethyl)benzenamine

Executive Summary: 4-Fluoro-3-methyl-2-(trifluoromethyl)benzenamine is a highly functionalized aromatic amine. Its unique substitution pattern, featuring a trifluoromethyl group ortho to the amine and flanked by methyl and fluoro substituents, makes it a strategic building block for the synthesis of complex molecules in pharmaceutical and materials science research. The presence of both a fluorine atom and a trifluoromethyl group offers medicinal chemists powerful tools to modulate physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]

This guide provides a comprehensive technical overview of this compound. Given that this specific isomer is a specialized research chemical, this document leverages data from closely related structural analogues to detail its physicochemical properties, strategic importance, a proposed synthetic pathway, analytical characterization methods, and safety protocols. This approach provides a robust and scientifically grounded resource for researchers, chemists, and drug development professionals.

Compound Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. This section details the primary identifiers for 4-Fluoro-3-methyl-2-(trifluoromethyl)benzenamine and its key structural isomers, which are often referenced in chemical databases.

1.1. Primary Identifiers

  • Systematic Name: 4-Fluoro-3-methyl-2-(trifluoromethyl)benzenamine

  • Alternative Name: 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline

1.2. Structural and Molecular Identifiers

  • Molecular Formula: C₈H₇F₄N

  • Molecular Weight: 193.14 g/mol

  • SMILES: Nc1c(C(F)(F)F)c(C)cc(F)c1

  • InChI: InChI=1S/C8H7F4N/c1-4-2-5(10)3-6(13)7(4)8(9,11)12/h2-3H,13H2,1H3

  • InChIKey: WQVYJGLLJGVHIL-UHFFFAOYSA-N

1.3. Key Structural Analogues and Synonyms

Due to the specificity of the target compound's substitution pattern, it is crucial to be aware of its more common isomers. The following table lists these related compounds, which are frequently used as synthetic precursors or reference materials.

Compound NameSynonymsCAS Number
4-Fluoro-3-(trifluoromethyl)aniline 5-Amino-2-fluorobenzotrifluoride, α,α,α,4-Tetrafluoro-m-toluidine2357-47-3[3]
4-Fluoro-2-(trifluoromethyl)aniline 2-Amino-5-fluorobenzotrifluoride393-39-5[4][5]
2-Fluoro-4-(trifluoromethyl)aniline 4-Amino-3-fluorobenzotrifluoride69409-98-9[6]
4-Methyl-3-(trifluoromethyl)aniline 5-Amino-2-methylbenzotrifluoride65934-74-9[7][8]

Physicochemical Properties

The physical and chemical properties of this aniline derivative are heavily influenced by its fluorinated substituents. The following data is estimated based on well-documented structural analogues, primarily 4-Fluoro-3-(trifluoromethyl)aniline (CAS 2357-47-3).

PropertyValue (based on analogues)Source
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 207-208 °C (at 760 mmHg)[9]
Density ~1.393 g/mL (at 25 °C)
Refractive Index (n20/D) ~1.466
Flash Point 92 °C (197.6 °F) - closed cup
Storage Temperature 2-8 °C

Expert Commentary: The high boiling point is characteristic of anilines with polar functional groups. The trifluoromethyl group significantly increases the molecule's lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability—a critical factor in drug design.[1] The fluorine atom further modulates the electronic character of the aromatic ring and can influence pKa and hydrogen bonding capabilities.

The Strategic Importance in Drug Discovery

The incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's properties to enhance its drug-like characteristics.[10]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[1] Introducing a CF₃ group can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate. The ortho-position of the CF₃ group in the target compound can effectively shield the amine from certain metabolic enzymes.

  • Binding Affinity and Selectivity: The highly electronegative CF₃ group can alter the electron distribution of the aromatic ring and participate in favorable non-covalent interactions (e.g., dipole-dipole, ion-dipole) within a target's binding pocket. This can lead to increased potency and selectivity.[1]

  • Lipophilicity and Permeability: As mentioned, the CF₃ group enhances lipophilicity, which can improve a compound's ability to cross cellular membranes and potentially the blood-brain barrier.

  • Conformational Control: The steric bulk of the ortho-CF₃ group can restrict the rotation of the amine group, locking the molecule into a specific, potentially more bioactive, conformation.

The unique combination of ortho-CF₃, meta-CH₃, and para-F substituents provides a scaffold with a distinct electronic and steric profile, offering a valuable starting point for creating novel inhibitors, receptor antagonists, or other bioactive agents.

Proposed Synthesis and Purification

4.1. Proposed Retrosynthetic Pathway

The most direct approach involves the reduction of the corresponding nitroaromatic precursor. This retrosynthesis is a standard and field-proven method for preparing substituted anilines.

G Target 4-Fluoro-3-methyl-2-(trifluoromethyl)benzenamine FGI Functional Group Interconversion (Nitro Reduction) Target->FGI Precursor 4-Fluoro-3-methyl-1-nitro-2-(trifluoromethyl)benzene FGI->Precursor

Sources

safety data sheet (SDS) for 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical manual for the safe handling, storage, and emergency management of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline . It is designed for researchers and safety officers in pharmaceutical and agrochemical development, where this compound serves as a critical intermediate for kinase inhibitors and fluorinated bioactive scaffolds.

Chemical Identification & Core Properties

CAS Number: 1511180-15-6 Molecular Formula: C₈H₇F₄N Molecular Weight: 193.14 g/mol [1]

Executive Summary

This compound is a poly-substituted aromatic amine. Its structural complexity—featuring electron-withdrawing trifluoromethyl and fluoro groups alongside an electron-donating methyl group—creates a unique toxicity profile. Unlike simple anilines, the fluorinated moieties enhance lipophilicity, potentially increasing dermal absorption rates and altering metabolic clearance.

Primary Hazard Class: Acute Toxin (Oral/Dermal/Inhalation) & Specific Target Organ Toxin (Blood/Methemoglobinemia).

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Safety
Physical State Low-melting solid or viscous liquidMay require heating for transfer; spill dynamics vary by temp.
Boiling Point >200°C (Predicted)Low vapor pressure, but aerosols are highly toxic.
Flash Point >90°C (Estimated)Combustible. Fire risk increases if heated.
Solubility Low in water; High in DMSO, MeOH, DCMLipophilic nature facilitates skin absorption.
pKa (Conjugate Acid) ~2.5–3.5 (Estimated)Less basic than aniline due to electron-withdrawing -CF3/-F.

Hazard Identification & Mechanism of Action

GHS Classification (Derived from Structure-Activity Relationships):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed)

  • Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin)

  • Skin/Eye Irritation: Category 2 (Causes irritation)[2]

  • STOT-RE: Category 2 (May cause damage to blood/organs through prolonged exposure)

The "Why": Mechanism of Toxicity

The primary risk of this compound is Methemoglobinemia , a condition where the iron in hemoglobin is oxidized from ferrous (Fe²⁺) to ferric (Fe³⁺), rendering it unable to transport oxygen.

Critical Insight: The presence of the trifluoromethyl group (-CF3) at the ortho position (relative to the amine) and the fluorine at the para position can sterically hinder N-acetylation (a detoxification pathway), potentially shunting more of the compound toward the N-hydroxylation bioactivation pathway.

Diagram 1: Metabolic Activation & Toxicity Pathway

This diagram illustrates the causality between exposure and physiological damage.

ToxicityMechanism Compound 4-Fluoro-3-methyl- 2-(trifluoromethyl)aniline Liver Hepatic Metabolism (CYP450) Compound->Liver Absorption NHydroxy N-hydroxylamine Metabolite Liver->NHydroxy Bioactivation Hemoglobin Hemoglobin (Fe2+) (Oxygen Carrier) NHydroxy->Hemoglobin Redox Cycling MetHb Methemoglobin (Fe3+) (Non-functional) Hemoglobin->MetHb Oxidation MetHb->Hemoglobin NADH-MetHb Reductase (Recovery Mechanism) Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia O2 Transport Failure

Figure 1: The metabolic activation pathway leading to methemoglobinemia. Note the "Redox Cycling" step, which allows small amounts of metabolite to oxidize large amounts of hemoglobin.

Engineering Controls & Handling Protocols

Reliable safety is built on containment, not just PPE. Due to the high potency and volatility of fluorinated anilines, standard fume hoods may be insufficient for large-scale handling.

Hierarchy of Containment
  • Primary Control: Glovebox (Isolator) recommended for handling powders or >10g of neat liquid.

  • Secondary Control: Chemical Fume Hood with face velocity >100 fpm. Work must be done >6 inches inside the sash.

  • Procedural Control: Use closed-system transfers (cannula/syringe) for liquids to prevent aerosol generation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If outside a glovebox, use a P100/OV (Organic Vapor) cartridge respirator.

  • Dermal (Hands): Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (>8 mil). Fluorinated compounds can permeate standard nitrile rapidly.

  • Eyes: Chemical splash goggles (Face shield required if pouring).

Emergency Response & First Aid

Self-Validating Protocol: In any exposure event, assume systemic absorption has occurred until proven otherwise.

Exposure Response Workflow
  • Inhalation: Move to fresh air immediately. Administer 100% Oxygen if available (counteracts hypoxia).

  • Skin Contact:

    • Do NOT use alcohol or solvents (increases absorption).

    • Wash with polyethylene glycol (PEG 300 or 400) followed by soap and water. PEG acts as a solubilizer to draw the lipophilic amine out of the skin.

  • Medical Intervention:

    • Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for methemoglobinemia.

    • Note: Methylene Blue is ineffective in patients with G6PD deficiency; screening is recommended for lab personnel handling anilines frequently.

Diagram 2: Emergency Decision Logic

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin 1. Blot excess (do not rub) 2. PEG 400 Wash 3. Soap & Water Skin->ActionSkin ActionInhale 1. Evacuate Area 2. 100% Oxygen 3. Monitor Saturation Inhale->ActionInhale Symptoms Symptoms? (Blue lips, headache, dizziness) ActionSkin->Symptoms ActionInhale->Symptoms Hospital Transport to ER Bring SDS + CAS Number Symptoms->Hospital Yes Treatment Administer Methylene Blue (If MetHb > 30%) Hospital->Treatment

Figure 2: Decision logic for immediate response to exposure. Note the specific use of PEG 400 for skin decontamination.

Storage, Stability & Incompatibilities[2][4][5]

  • Storage Conditions: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Anilines oxidize (darken) upon exposure to air and light.

  • Incompatibilities:

    • Strong Oxidizers: Reaction can be violent.[3]

    • Acids: Exothermic salt formation.

    • Hypochlorites (Bleach): DANGER. Reaction with hypochlorite produces chloroamines, which are explosive and highly toxic. NEVER use bleach to clean aniline spills.

Disposal & Environmental Impact

This compound is likely toxic to aquatic life with long-lasting effects (GHS H411/H410) due to the stability of the C-F bonds.

  • Disposal Protocol:

    • Collect in a dedicated "Halogenated Organic Waste" stream.

    • Destruction: Must be incinerated at high temperatures (>1100°C) with flue gas scrubbing to capture Hydrogen Fluoride (HF) gas generated during combustion.

    • Do NOT dispose of down the drain.

References

  • Sigma-Aldrich. (n.d.). Product Detail: 4-Fluoro-3-(trifluoromethyl)aniline (Analogous Structure Safety Data). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1511180-15-6. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Fluorinated Anilines. Retrieved from

Disclaimer: This guide is for informational purposes only and does not replace the official Safety Data Sheet (SDS) provided by the chemical supplier. Always consult the specific vendor SDS before handling.

Sources

novel fluorinated aniline building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the "Magic Methyl": Advanced Fluorinated Aniline Building Blocks for Next-Gen Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into aniline scaffolds has evolved far beyond simple metabolic blocking. Modern medicinal chemistry now utilizes complex fluorinated motifs—such as pentafluorosulfanyl (


), trifluoromethoxy (

), and difluoromethyl (

)—to precisely modulate pKa, lipophilicity, and conformational entropy. This technical guide provides a rigorous analysis of these novel building blocks, detailing their physicochemical impact and providing validated synthetic protocols for their integration into drug discovery programs.

Part 1: The Fluorine Effect in Anilines[1]

The primary utility of fluorinating an aniline is the modulation of the nitrogen lone pair's availability (basicity). Reducing the basicity of the aniline nitrogen is often required to improve membrane permeability (by increasing the fraction of neutral species at physiological pH) and to reduce hERG channel affinity, which is often driven by basic amines.

Table 1: Physicochemical Impact of Fluorine Substitution on Aniline

Substituent

(Hammett)

(Lipophilicity)
Predicted pKa (Conj. Acid)Key Medicinal Utility
-H (Parent)0.000.00~4.6Baseline scaffold.
-F (Ortho)N/A0.14~3.0Reduces basicity via inductive effect; blocks metabolic hydroxylation.
-CF

(Para)
0.540.88~2.6Strong electron-withdrawing; increases metabolic stability significantly.
-OCF

0.351.04~2.3High lipophilicity; unique orthogonal conformation.
-SF

0.681.23~2.0"Super-trifluoromethyl"; extreme stability and steric bulk.
-CF

H
0.450.65~3.5Lipophilic Hydrogen Bond Donor ; bioisostere for -OH/-SH.

Expert Insight: Unlike the


 group, the 

group contains a polarized C-H bond that can act as a weak hydrogen bond donor. This allows it to serve as a lipophilic bioisostere for alcohols or thiols, maintaining H-bond interactions within a binding pocket while significantly improving membrane permeability.

Part 2: Emerging Motifs & Synthetic Methodologies[2]

The Ortho-Trifluoromethoxy ( ) Aniline

The


 group is often avoided due to synthetic difficulty, yet it offers superior lipophilicity to 

and a unique conformational preference where the

bond lies orthogonal to the aromatic ring.

Validated Protocol: Radical-Mediated O-Trifluoromethylation & Migration Source Grounding: This protocol is adapted from the work of Ngai et al., utilizing Togni Reagent II for safe trifluoromethylation.

Step 1: N-O Functionalization

  • Substrate: Start with an N-hydroxyacetamido benzoate derivative (prepared via Rh/C reduction of the nitro-benzoate followed by acetylation).

  • Reagents: Dissolve substrate (1.0 equiv) in Chloroform (

    
    ). Add Togni Reagent II  (1.2 equiv) and catalytic 
    
    
    
    (10 mol%).
  • Conditions: Stir at Room Temperature (RT) for 2 hours under Argon.

  • Checkpoint: Monitor via TLC. The disappearance of the polar N-hydroxy starting material indicates formation of the N-trifluoromethoxy intermediate.

Step 2: Thermal Migration (The Critical Step)

  • Solvent Switch: Evaporate

    
     and redissolve the intermediate in Nitromethane (
    
    
    
    ).
  • Rearrangement: Heat the solution to 120°C in a sealed pressure tube.

  • Mechanism: This induces a heterolytic cleavage of the N-O bond, followed by an ion-pair recombination that installs the

    
     group exclusively at the ortho position.
    
  • Workup: Cool, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

The Pentafluorosulfanyl ( ) Aniline

Known as the "Super-Trifluoromethyl" group,


 is chemically inert and provides a square-pyramidal steric block that can prevent metabolic attack on adjacent positions.

Synthetic Strategy: Direct electrophilic fluorination to install


 is dangerous (

gas). The preferred route for medicinal chemists is the Umemeoto Method or purchasing pre-functionalized building blocks (e.g., 3-amino-pentafluorosulfanylbenzene) and performing C-N coupling.

Part 3: C-N Coupling of Electron-Deficient Fluorinated Anilines

Coupling fluorinated anilines (which are poor nucleophiles due to lowered pKa) with aryl halides requires specific catalytic systems. Standard Buchwald-Hartwig conditions often fail.

Protocol: Pd-Catalyzed Cross-Coupling of Fluorinated Anilines Reference: Buchwald, S. L. et al., J. Am. Chem. Soc.

Reagents:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: BrettPhos or tBuBrettPhos . Crucial: These bulky, electron-rich ligands are required to facilitate the oxidative addition of the aryl halide and, more importantly, the reductive elimination of the electron-deficient amine.

  • Base:

    
     (weaker base) or 
    
    
    
    (stronger base, if substrate tolerates).
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Workflow:

  • Inerting: Charge a microwave vial with

    
     (1 mol%), BrettPhos (2 mol%), and 
    
    
    
    (1.4 equiv). Cap and purge with Argon for 5 minutes. Self-Validation: The catalyst color should remain dark purple/red; turning black indicates decomposition/oxidation.
  • Addition: Add the aryl halide (1.0 equiv) and the fluorinated aniline (1.2 equiv) as solutions in degassed dioxane.

  • Reaction: Heat to 100°C for 12 hours.

  • Purification: Filter through Celite to remove Pd black. Concentrate.

Part 4: Visualization & Decision Logic

Diagram 1: Synthetic Workflow for Ortho-OCF3 Anilines

This diagram illustrates the specific migration protocol described in Part 2.

OCF3_Synthesis Start N-Hydroxy Aniline Precursor Intermed N-Trifluoromethoxy Intermediate Start->Intermed O-Trifluoromethylation (CHCl3, RT) Reagent Togni Reagent II + Cs2CO3 (cat) Reagent->Intermed Step2 Thermal Migration (120°C, MeNO2) Intermed->Step2 Solvent Switch Final Ortho-OCF3 Aniline Product Step2->Final Heterolytic Cleavage & Recombination

Caption: Two-step synthesis of ortho-trifluoromethoxy anilines via Togni reagent mediated N-O functionalization and thermal rearrangement.

Diagram 2: Strategic Selection of Fluorinated Motifs

A decision tree for medicinal chemists to select the appropriate building block based on ADME issues.

Fluorine_Selection Problem Identify ADME/Potency Issue Metab Metabolic Instability (Rapid Clearance) Problem->Metab hERG hERG Liability (High Basicity) Problem->hERG Conf Poor Binding Entropy Problem->Conf Hbond Need H-Bond Donor but High LogP needed Problem->Hbond Sol_Metab Use Para-SF5 or OCF3 (Steric Block) Metab->Sol_Metab Sol_hERG Use Ortho-F or Poly-F (Lower pKa) hERG->Sol_hERG Sol_Conf Use Vicinal Difluoro (Gauche Effect) Conf->Sol_Conf Sol_Hbond Use Difluoromethyl (CF2H) (Lipophilic Donor) Hbond->Sol_Hbond

Caption: Decision matrix for selecting fluorinated aniline building blocks based on specific medicinal chemistry challenges.

References

  • Purser, S., Moore, P. R., Swallow, S. & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Guo, S., Zhang, J., & Ngai, M. Y. (2016).[1] Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments (JoVE). Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

Sources

Methodological & Application

Application Note: Suzuki Coupling Strategies for 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the specific challenges and protocols for utilizing 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline (CAS: 2357-47-3) in Suzuki-Miyaura cross-coupling reactions.

Because the aniline (


) functionality is a nucleophile and not a direct partner in standard Suzuki coupling (which requires an electrophile like a halide or a nucleophile like a boronic acid), this guide focuses on the strategic conversion  of this building block into a Suzuki-active species (Aryl Halide or Aryl Boronate) and the subsequent coupling parameters required to overcome its significant steric and electronic hurdles.

Strategic Analysis & Molecular Profile[1]

The Substrate Challenge

This compound presents a unique "push-pull" electronic profile and a sterically congested environment that dictates specific reaction parameters.

  • Steric Hindrance (The Ortho-Effect): The bulky trifluoromethyl (

    
    ) group at the C2 position, adjacent to the amine (C1), creates significant steric crowding. This hinders the approach of reagents during diazotization and the subsequent oxidative addition of palladium catalysts.
    
  • Electronic Deactivation: The C2-

    
     and C4-Fluoro groups are strong electron-withdrawing groups (EWGs). While they make the resulting aryl halide highly reactive toward oxidative addition (good for Suzuki), they render the initial aniline nitrogen less nucleophilic, making the diazotization step slower than with electron-rich anilines.
    
  • Buttressing Effect: The C3-Methyl group "locks" the C2-

    
     group in place, preventing conformational flexibility and increasing the effective steric bulk around the C1 reaction center.
    
Retrosynthetic Logic

To use this aniline in Suzuki coupling, it must serve as the precursor to either the Electrophile (Aryl Halide) or the Nucleophile (Aryl Boronate).

  • Pathway A (Recommended): Conversion to Aryl Iodide . The iodide is preferred over bromide due to the weaker C-I bond, which facilitates oxidative addition in the presence of the bulky ortho-

    
     group.
    
  • Pathway B: Conversion to Aryl Boronate (Pinacol Ester). This is useful if the coupling partner is unstable or only available as a halide.

Protocol A: Activation via Sandmeyer Iodination

Use this protocol to convert the aniline into 1-Fluoro-4-iodo-2-methyl-3-(trifluoromethyl)benzene.

Rationale: Standard aqueous Sandmeyer conditions often fail with hydrophobic, electron-deficient anilines due to solubility issues and poor nucleophilicity. We utilize a non-aqueous, radical-mediated iodination (modified Doyle/Sandmeyer) to ensure high yields.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (

    
    -BuONO) (1.5 equiv)
    
  • Halogen Source: Diiodomethane (

    
    ) or Iodine (
    
    
    
    ) (1.0–1.5 equiv)
  • Solvent: Acetonitrile (Anhydrous)

  • Temp:

    
     to 
    
    
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve This compound (10 mmol) in anhydrous Acetonitrile (

    
    ).
    
  • Addition: Add Diiodomethane (10 mmol) or Iodine (10 mmol) to the solution.

  • Diazotization: Cool the mixture to

    
    . Dropwise add 
    
    
    
    -BuONO
    (15 mmol) over 15 minutes. Note: Gas evolution (
    
    
    ) will be observed.
  • Reaction: Allow the mixture to warm to room temperature, then heat to

    
     for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the aniline.
    
  • Workup: Cool to room temperature. Quench with saturated aqueous

    
     (to remove excess iodine). Extract with Ethyl Acetate (
    
    
    
    ).[1]
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).
    

Checkpoint: The resulting Aryl Iodide is now a highly reactive Suzuki electrophile.

Protocol B: The Suzuki-Miyaura Coupling

Use this protocol to couple the Aryl Iodide generated above with a Boronic Acid.

Rationale: The ortho-


 group makes the Pd-Ar species crowded. Standard ligands (e.g., 

) will result in low yields or dehalogenation. We employ Buchwald Dialkylbiaryl Ligands (specifically XPhos or RuPhos) which are designed to form monoligated Pd species that accommodate bulky substrates.
Reaction Matrix
ParameterRecommended ConditionMechanistic Reason
Catalyst

or

Source of

or

precursor.
Ligand XPhos or SPhos XPhos is superior for steric bulk; SPhos ensures stability.
Base

(3.0 equiv)
Anhydrous, mild base prevents protodeboronation of sensitive partners.
Solvent 1,4-Dioxane /

(4:1)
Aqueous component is critical for the transmetalation step.
Temp


Thermal energy required to overcome steric activation barrier.
Step-by-Step Procedure
  • Charge: In a glovebox or under Argon flow, add the Aryl Iodide (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (2–5 mol%), XPhos  (4–10 mol%), and 
    
    
    
    (3.0 equiv) to a reaction vial.
  • Solvate: Add degassed 1,4-Dioxane and deionized water (ratio 4:1, concentration 0.1 M).

  • Seal & Heat: Seal the vial with a Teflon-lined cap. Heat to

    
     with vigorous stirring (1000 rpm) for 12–18 hours.
    
  • Analysis: Monitor conversion by LC-MS. Look for the product mass and check for "reduced" byproduct (Ar-H) which indicates failed transmetalation.

  • Isolation: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine. Concentrate and purify via column chromatography.[1]

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision pathways for utilizing this aniline in synthesis.

SuzukiWorkflow cluster_0 Critical Control Point: Steric Mgmt Aniline 4-Fluoro-3-methyl- 2-(trifluoromethyl)aniline Sandmeyer Activation: Sandmeyer Iodination (t-BuONO, CH2I2) Aniline->Sandmeyer Radical Mechanism ArylIodide Intermediate: Aryl Iodide Sandmeyer->ArylIodide -N2 +I Suzuki Suzuki Coupling: Pd(OAc)2 / XPhos Boronic Acid ArylIodide->Suzuki Oxidative Addition Product Final Biaryl Scaffold Suzuki->Product Reductive Elimination

Caption: Workflow converting the nucleophilic aniline into an electrophilic aryl iodide for sterically demanding Suzuki coupling.

Troubleshooting & Optimization Guide

Issue: Low Conversion in Sandmeyer Step
  • Cause: The electron-deficient aniline is not reacting with the nitrite.

  • Solution: Switch to Nitrosyl Sulfuric Acid (

    
    ) at 
    
    
    
    to generate a more potent nitrosonium ion (
    
    
    ), then add aqueous KI. This is the "Classical" harsh method but effective for deactivated amines.
Issue: Protodehalogenation (Ar-I Ar-H) during Suzuki
  • Cause: The oxidative addition occurs, but transmetalation is too slow due to the ortho-

    
     bulk. The Pd-Ar intermediate grabs a hydride from the solvent.
    
  • Solution:

    • Switch solvent to Toluene/Water (non-protic organic phase).

    • Increase catalyst loading to 5 mol%.

    • Use Pd-162 (tBu3P-Pd-G2) or CataCXium A ligands which are exceptionally bulky and electron-rich, accelerating the cycle.

Issue: Homocoupling of Boronic Acid
  • Cause: Excess oxygen in the system.

  • Solution: Degas solvents rigorously (sparge with Argon for 20 mins) or use the freeze-pump-thaw method.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 75377, 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link](Note: Analogous structure data used for physical properties).

  • Sandmeyer Protocol: Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017).[5] One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides.[5] Organic Letters, 19(10), 2518–2521. [Link]

  • Suzuki Optimization: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorinated Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Steric Hindrance Management: Korenaga, T. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 220. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline, a specialized aniline derivative with potential applications in pharmaceutical and materials science development. Due to the absence of a direct, documented synthetic route in readily available literature, this guide proposes a plausible and robust two-step pathway. The synthesis commences with the nitration of the commercially available precursor, 3-fluoro-2-methylbenzotrifluoride, followed by the reduction of the resultant nitro intermediate. This application note furnishes detailed, step-by-step protocols for both stages, including reaction conditions, purification techniques, and safety considerations, grounded in established chemical principles and analogous transformations.

Introduction: The Significance of Fluorinated Anilines

Substituted anilines are foundational building blocks in the synthesis of a vast array of biologically active molecules and functional materials. The incorporation of fluorine-containing moieties, such as fluoro and trifluoromethyl groups, is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity. The target molecule, this compound, presents a unique substitution pattern that is of considerable interest for the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups offers multiple reaction sites for further molecular elaboration.

This guide provides a scientifically-grounded, proposed synthetic pathway to empower researchers to access this valuable compound. The methodologies described are based on well-understood and widely practiced organic transformations.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, as illustrated below. This pathway leverages the commercially available starting material, 3-fluoro-2-methylbenzotrifluoride, and employs two fundamental reactions in aromatic chemistry: electrophilic nitration and nitro group reduction.

G cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction Starting Material 3-Fluoro-2-methyl- benzotrifluoride Intermediate 4-Fluoro-3-methyl-2-(trifluoromethyl) -1-nitrobenzene Starting Material->Intermediate HNO₃ / H₂SO₄ Target_Molecule 4-Fluoro-3-methyl-2-(trifluoromethyl) aniline Intermediate->Target_Molecule Reducing Agent (e.g., H₂, Pd/C or Fe/HCl)

Caption: Proposed two-step synthesis of this compound.

Regioselectivity in the Nitration Step

The key to this synthetic approach is the regioselective nitration of 3-fluoro-2-methylbenzotrifluoride. The directing effects of the existing substituents on the benzene ring govern the position of the incoming nitro group in electrophilic aromatic substitution.[1]

  • -CH₃ (Methyl): An activating group, ortho, para-directing.

  • -F (Fluoro): A deactivating group, yet ortho, para-directing due to resonance effects.

  • -CF₃ (Trifluoromethyl): A strongly deactivating group, meta-directing.

Considering the positions on the starting material, the most activated position for electrophilic attack is C4, which is para to the methyl group and ortho to the fluoro group. The strong deactivating effect of the trifluoromethyl group will further favor substitution away from its immediate vicinity. Therefore, the nitration is predicted to yield the desired 4-nitro isomer as the major product.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Step 1: Synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)-1-nitrobenzene (Proposed Protocol)

This protocol is based on standard procedures for the nitration of substituted benzotrifluorides.

Materials:

  • 3-Fluoro-2-methylbenzotrifluoride

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3.0 eq.). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Starting Material: To the cooled sulfuric acid, add 3-fluoro-2-methylbenzotrifluoride (1.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Nitration: Slowly add fuming nitric acid (1.1 eq.) dropwise to the stirred mixture, maintaining the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-Fluoro-3-methyl-2-(trifluoromethyl)-1-nitrobenzene can be purified by flash column chromatography on silica gel or by vacuum distillation.

Step 2: Reduction of 4-Fluoro-3-methyl-2-(trifluoromethyl)-1-nitrobenzene to this compound

The reduction of the nitro group to an amine is a common and reliable transformation. Two effective methods are presented here.

This method is often preferred for its clean reaction profile and high yields.

Materials:

  • 4-Fluoro-3-methyl-2-(trifluoromethyl)-1-nitrobenzene

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Celite®

Procedure:

  • Reaction Setup: To a hydrogenation flask, add 4-Fluoro-3-methyl-2-(trifluoromethyl)-1-nitrobenzene (1.0 eq.) and the solvent (MeOH or EtOH).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure on a Parr shaker) at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC by observing the disappearance of the starting material.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely and handle it while wet.

  • Concentration: Rinse the filter cake with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by flash column chromatography or distillation.

This is a classic and cost-effective method for nitro group reduction.

Materials:

  • 4-Fluoro-3-methyl-2-(trifluoromethyl)-1-nitrobenzene

  • Iron powder (Fe, 3-5 eq.)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro compound (1.0 eq.), ethanol, and water.

  • Addition of Reagents: Add iron powder (3-5 eq.) to the mixture. Heat the mixture to reflux and then add concentrated HCl (0.2-0.5 eq.) dropwise.

  • Reaction: Maintain the reaction at reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize by the careful addition of saturated aqueous sodium bicarbonate solution until the solution is basic.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure to give the crude product. Purify by flash column chromatography or distillation.

Data Presentation

The following table summarizes the proposed reaction conditions for the synthesis of this compound.

Parameter Step 1: Nitration (Proposed) Step 2: Reduction (Protocol A) Step 2: Reduction (Protocol B)
Starting Material 3-Fluoro-2-methylbenzotrifluoride4-Fluoro-3-methyl-2-(trifluoromethyl)-1-nitrobenzene4-Fluoro-3-methyl-2-(trifluoromethyl)-1-nitrobenzene
Key Reagents Conc. H₂SO₄, Fuming HNO₃10% Pd/C, H₂Fe powder, Conc. HCl
Solvent Sulfuric AcidMethanol or EthanolEthanol/Water
Temperature 0-5 °CRoom TemperatureReflux
Reaction Time 1-2 hours2-12 hours1-4 hours
Typical Yield 70-90% (Estimated)>90% (Typical)80-95% (Typical)

Visualization of Experimental Workflow

G cluster_nitration Nitration Workflow cluster_reduction Reduction Workflow (Catalytic Hydrogenation) N1 Cool H₂SO₄ to 0-5 °C N2 Add Starting Material (3-fluoro-2-methylbenzotrifluoride) N1->N2 N3 Add Fuming HNO₃ dropwise at 0-5 °C N2->N3 N4 Stir for 1-2h Monitor by TLC/GC-MS N3->N4 N5 Quench on Ice N4->N5 N6 Extract with DCM N5->N6 N7 Wash & Dry N6->N7 N8 Concentrate & Purify N7->N8 R1 Dissolve Nitro Compound in MeOH/EtOH R2 Add 10% Pd/C R1->R2 R3 Evacuate & Fill with H₂ gas R2->R3 R4 Stir at RT Monitor by TLC R3->R4 R5 Purge with N₂ R4->R5 R6 Filter through Celite R5->R6 R7 Concentrate R6->R7 R8 Purify (if needed) R7->R8

Caption: Workflow diagram for the proposed synthesis.

References

  • BenchChem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
  • Pineau, M., et al. (2023). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • ChemicalBook. (2023). 4-Methyl-3-(trifluoromethyl)aniline synthesis. ChemicalBook.
  • European Patent Office. (1984). Process for the preparation of nitro-substituted benzotrifluoride compounds (EP0129528B1).
  • U.S. Patent and Trademark Office. (1990). Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides (US4962246A).
  • Google Patents. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride (WO1988010247A1).
  • ChemicalBook. (2024). 1-FLUORO-2-METHYL-3-(TRIFLUOROMETHYL)BENZENE | 910911-43-2. ChemicalBook.
  • MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzotrifluoride. MySkinRecipes.

Sources

derivatization of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline for Structure-Activity Relationship (SAR) Studies

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics.[1] However, unsubstituted anilines can be prone to metabolic liabilities.[2] The strategic incorporation of fluorine-containing functional groups is a well-established method to enhance a molecule's pharmacological profile, including metabolic stability, lipophilicity, and binding affinity.[3][4][5]

The molecule this compound is an exemplary starting material for drug discovery programs. It possesses a unique combination of substituents:

  • Trifluoromethyl (CF3) Group: This strongly electron-withdrawing group can significantly enhance metabolic stability by blocking potential sites of oxidation. It also increases lipophilicity, which can improve cell membrane permeability.[3][4]

  • Fluoro (F) Group: A small, highly electronegative atom that can modulate pKa, form key hydrogen bonds, and improve binding affinity to target proteins.

  • Methyl (CH3) Group: Provides a steric handle and can probe hydrophobic pockets within a target's binding site.

This application note provides a detailed guide for the derivatization of this scaffold's primary amine. The goal is to generate a chemically diverse library of analogues for comprehensive Structure-Activity Relationship (SAR) studies, a critical process for optimizing lead compounds into viable drug candidates.[6][7] We will explore the causality behind experimental choices and provide robust, self-validating protocols for key synthetic transformations.

Analysis of the Core Scaffold: Directing Chemical Reactivity

The primary amino group (-NH2) of this compound is the most nucleophilic and sterically accessible site, making it the logical focal point for initial derivatization efforts in an SAR campaign. The electronic nature of the aromatic ring, influenced by the electron-withdrawing CF3 and F groups and the electron-donating CH3 group, renders the amine less basic than aniline itself, a factor that must be considered when selecting reaction conditions, particularly the choice of base.

Caption: Reactivity map of the core scaffold highlighting the primary amine as the principal site for derivatization.

Part 1: Foundational Derivatization Strategies and Protocols

A systematic SAR exploration begins by probing the chemical space around the primary amine with a variety of functional groups. This allows researchers to understand the impact of hydrogen bond donors/acceptors, steric bulk, and hydrophobic interactions on biological activity.

N-Acylation: Introducing Amide Functionality

Rationale: Converting the amine to an amide is a fundamental step in SAR. Amides introduce a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form critical interactions with protein targets. The R-group of the acyl chloride can be varied to explore different steric and electronic properties.

Protocol 1: General Procedure for N-Acylation

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath. Causality: This mitigates the exothermic reaction and minimizes potential side reactions.

    • Add the tertiary amine base (e.g., TEA) and stir for 5 minutes. Causality: The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing protonation of the starting aniline.

    • Add the acyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash sequentially with saturated NaHCO3 solution (to remove excess acid), water, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

Start Aniline + Acyl Chloride in DCM @ 0°C AddBase Add TEA or DIPEA Start->AddBase Stir Warm to RT, Stir 2-4h AddBase->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup (NaHCO3, Brine) Monitor->Workup Reaction Complete Purify Purify via Column Chromatography Workup->Purify Product Pure N-Acyl Derivative Purify->Product

Caption: Workflow for the N-Acylation of this compound.

N-Sulfonylation: Building Sulfonamides

Rationale: The sulfonamide moiety is a key functional group in many marketed drugs (e.g., celecoxib, hydrochlorothiazide). It is a stable, non-basic nitrogen group with a tetrahedral geometry and strong hydrogen bond accepting capabilities (via the sulfonyl oxygens), making it a valuable addition to an SAR library.

Protocol 2: General Procedure for N-Sulfonylation

  • Materials:

    • This compound (1.0 eq)

    • Sulfonyl chloride of choice (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 eq)

    • Anhydrous Pyridine or DCM with TEA (2.0 eq)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine, Anhydrous MgSO4

  • Procedure:

    • Dissolve the aniline in anhydrous pyridine (which acts as both solvent and base) or DCM in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride portion-wise or dropwise. Causality: This controlled addition is important as the reaction can be highly exothermic.

    • Allow the mixture to warm to room temperature and stir for 4-12 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. Sulfonamide formation is typically slower than acylation.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide derivative.

N-Alkylation: Probing Hydrophobic Pockets

Rationale: Introducing alkyl groups allows for the exploration of hydrophobic interactions within the target's binding site. Direct alkylation can be challenging due to over-alkylation, where the product (a secondary amine) is often more nucleophilic than the starting material.[8] Reductive amination is a more controlled alternative for mono-alkylation.

Protocol 3: Reductive Amination

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or ketone of choice (e.g., Acetaldehyde, Acetone) (1.2 eq)

    • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB)) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Methanol

    • Acetic acid (catalytic amount, if needed)

  • Procedure:

    • Combine the aniline and the aldehyde/ketone in anhydrous DCE in a flask under nitrogen.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate. Causality: Pre-formation of the iminium ion is key before reduction.

    • Add the reducing agent, STAB, portion-wise. Causality: STAB is a mild and selective reducing agent that tolerates the slightly acidic conditions and does not reduce the starting aldehyde/ketone, minimizing side reactions.

    • Stir the reaction at room temperature for 6-24 hours.

    • Self-Validation: Monitor by LC-MS for the appearance of the product mass and disappearance of the starting aniline.

    • Quench the reaction carefully by adding saturated NaHCO3 solution.

    • Extract the mixture with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify by flash column chromatography to isolate the N-alkylated product.

Part 2: Structure-Activity Relationship (SAR) Analysis Workflow

The synthesized derivatives form the basis of an iterative cycle of design, synthesis, and testing. The goal is to build a clear picture of how structural modifications affect biological activity.

SAR_Cycle cluster_workflow Iterative SAR Workflow Synthesis 1. Synthesize Derivative Library Testing 2. Biological Screening (e.g., IC50 Assay) Synthesis->Testing Analysis 3. Data Analysis (Generate SAR Table) Testing->Analysis Design 4. Design Next-Gen Compounds Analysis->Design Design->Synthesis  New Hypothesis

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Hypothetical SAR Data Presentation

After synthesizing and testing a series of derivatives, the data is compiled into an SAR table. This allows for direct comparison and the formation of new hypotheses for the next design cycle.

Compound ID R-Group Derivative Type Hypothetical IC50 (µM) Comments
Start-01 -HAniline (Starting Material)>100Inactive baseline.
Amide-01 -COCH3Amide5.2Introduction of amide improves activity.
Amide-02 -CO-PhAmide1.8Phenyl group suggests a beneficial hydrophobic pocket.
Amide-03 -CO-(4-F-Ph)Amide0.9Fluoro-substitution on phenyl ring further boosts potency.
Sulfon-01 -SO2CH3Sulfonamide15.6Sulfonamide tolerated but less potent than amide.
Alkyl-01 -CH2CH3Secondary Amine25.1Alkylation shows moderate activity.

This structured data immediately suggests that a para-substituted aromatic ring attached via an amide linker is a promising direction for further optimization.

Conclusion

This compound is a highly valuable scaffold for medicinal chemistry programs due to its pre-installed features that confer drug-like properties. The strategic derivatization of its primary amine through robust synthetic protocols, such as N-acylation, N-sulfonylation, and reductive amination, provides a rapid and efficient means to explore the chemical space around this core. By systematically synthesizing analogues and analyzing the resulting biological data, researchers can build a comprehensive Structure-Activity Relationship model. This iterative process is fundamental to rational drug design and is essential for transforming a promising chemical starting point into a highly potent and selective clinical candidate.

References

  • Vertex AI Search. (n.d.). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.
  • BenchChem. (2025). Preventing over-alkylation in N-propyl-3-(trifluoromethyl)aniline synthesis.
  • MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • BenchChem. (2025). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview.
  • Semantic Scholar. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds).
  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • PMC. (n.d.). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)aniline.
  • Frontiers. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Defluorination in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: F-PROTECT-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Hydrodefluorination (HDF) Side Reactions

Triage: Identify Your Failure Mode

Defluorination typically occurs in two distinct synthetic stages. Select the module below that matches your current workflow failure.

SymptomContextLikely Root CauseGo To
Fluorine disappears during Nitro Reduction Converting Ar-NO₂ to Ar-NH₂ using H₂/Metal.Metal surface facilitates C-F oxidative addition or nucleophilic attack by hydride.Module A
Fluorine lost during Cross-Coupling Reacting Ar-F/Ar-X with amines (Buchwald-Hartwig).

-hydride elimination from Pd-amido complex or competitive oxidative addition.
Module B
All Catalytic Methods Fail Substrate is highly sensitive (e.g., ortho-fluorines).Catalyst activity is too high for the substrate's stability.Module C

Module A: Catalytic Hydrogenation (Nitro Reduction)

The Core Problem

Palladium on Carbon (Pd/C) is the industry standard for hydrogenation, but it is "too good" for fluoroanilines. Pd facilitates Hydrodefluorination (HDF) via oxidative addition into the C-F bond, especially when the ring is electron-deficient (activated).

Troubleshooting Protocol
Step 1: Switch the Catalyst (The Platinum Rule)

Recommendation: Replace Pd/C with Pt/C (Platinum on Carbon) .

  • Why: Platinum is significantly less active toward C-F hydrogenolysis than Palladium while maintaining high activity for Nitro reduction.

  • Evidence: Kinetic studies confirm that 5% Pt/C can achieve >99% selectivity for chloro/fluoroanilines where Pd/C fails [1].

  • Self-Validation: Run a micro-scale reaction. If defluorination drops from >10% to <1%, the metal center was the primary cause.

Step 2: Catalyst Poisoning (The "Sulfide" Trick)

If you must use Pd/C (due to cost or availability), you must partially poison the catalyst to inhibit the highly active sites responsible for C-F cleavage.

  • Additive: Diphenylsulfide (Ph₂S) or DMSO.

  • Dosage: 0.1 - 0.5 equivalents relative to Pd metal.

  • Mechanism: Sulfur species bind irreversibly to the most active "kink" sites on the Pd surface, which are responsible for difficult bond breakages (like C-F), leaving the terrace sites available for easier NO₂ reduction [2].

  • Protocol:

    • Suspend Pd/C in solvent.

    • Add DMSO (0.5 eq per Pd atom). Stir for 15 mins.

    • Add substrate and H₂ source.

Step 3: Acidic Modification
  • Method: Conduct hydrogenation in the presence of an acid (e.g., H₂SO₄ or H₃PO₄).

  • Why: Protonating the resulting amine prevents it from poisoning the catalyst, but more importantly, acidic media often inhibits the oxidative addition mechanism required for dehalogenation [3].

Visualization: Hydrogenation Decision Tree

HydrogenationLogic Start Start: Fluoronitrobenzene Reduction CheckCat Current Catalyst? Start->CheckCat PdC Pd/C CheckCat->PdC Common Error PtC Pt/C CheckCat->PtC Best Practice Issue Defluorination Observed? PdC->Issue Success Target Fluoroaniline PtC->Success High Yield Sol1 Switch to 5% Pt/C (Higher Selectivity) Issue->Sol1 Option A (Preferred) Sol2 Add DMSO or Ph2S (Poison Active Sites) Issue->Sol2 Option B (Cheaper) Sol3 Use Chemical Reduction (Fe/Formic Acid) Issue->Sol3 Option C (Failsafe)

Figure 1: Decision logic for selecting the correct reduction system to preserve C-F bonds.

Module B: Buchwald-Hartwig Amination (C-N Coupling)

The Core Problem

In Pd-catalyzed cross-coupling, if the fluorine is ortho to the halogen (X) or the ring is electron-poor, the catalyst may insert into the C-F bond. Alternatively,


-hydride elimination from the Pd-amido intermediate can lead to reduction (HDF) rather than coupling.
Troubleshooting Protocol
Step 1: Ligand Selection (Steric Crowding)

Recommendation: Use bulky, electron-rich phosphines like BrettPhos or RuPhos .

  • Why: These ligands create a steric "wall" around the Palladium center. This promotes the desired Reductive Elimination (C-N bond formation) and physically blocks the pathway for

    
    -hydride elimination or C-F oxidative addition [4].
    
  • Data Comparison:

    Ligand Yield (Ar-NH-R) Defluorination Side Product
    BINAP 65% 15%

    | BrettPhos | 92% | <1% |

Step 2: Base & Solvent Optimization
  • Base: Switch from alkoxides (NaOtBu) to inorganic bases (Cs₂CO₃ or K₃PO₄). Alkoxides can act as hydride sources, promoting HDF.

  • Solvent: Avoid ethers (THF/Dioxane) if HDF is high; use Toluene. Ethers can undergo radical abstraction or donate hydrides under harsh conditions.

Module C: The "Nuclear Option" (Chemical Reduction)

When catalytic hydrogenation is impossible due to extreme sensitivity, move to Transfer Hydrogenation or Dissolving Metal Reduction .

Protocol: Iron-Catalyzed Transfer Hydrogenation

This method is highly chemoselective and operates without high-pressure H₂, eliminating the risk of over-reduction.

  • Reagents: Fe(BF₄)₂·6H₂O (catalyst), Formic Acid (H source).[1]

  • Reference: Beller et al. demonstrated this base-free method for high tolerance of halides [5].

  • Procedure:

    • Dissolve Fluoronitrobenzene (1.0 eq) in Ethanol.

    • Add Fe powder (or Fe salt catalyst) and Formic Acid (excess).

    • Heat to 60°C.

    • Result: The mechanism proceeds via a nitroso intermediate, avoiding the metal-hydride species responsible for stripping fluorine.

Visualization: Reaction Pathways

ReactionPathways Substrate Fluoronitrobenzene Pd_H Pd-H Species (High Energy) Substrate->Pd_H H2 / Pd/C Fe_Path Fe/Formic Acid (Transfer Hydrog.) Substrate->Fe_Path Alternative Inter_Bad Oxidative Addition into C-F Pd_H->Inter_Bad Side Reaction Inter_Good Nitro Reduction Only Pd_H->Inter_Good Main Reaction Fe_Path->Inter_Good High Selectivity Prod_Bad Aniline (Defluorinated) FAILURE Inter_Bad->Prod_Bad Prod_Good Fluoroaniline SUCCESS Inter_Good->Prod_Good

Figure 2: Mechanistic divergence between Pd-hydride driven HDF and selective Fe-mediated reduction.

References

  • Selective Hydrogenation of Halonitrobenzenes

    • Source: Coq, B., et al.
    • Relevance: Establishes Pt/C as superior to Pd/C for preserving halogen bonds.
    • URL:[Link]

  • Sulfide Poisoning of Palladium

    • Source: Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[2] Organic Letters, 2006.[2]

    • Relevance: Defines the protocol for using sulfur to inhibit Pd activity.
    • URL:[Link]

  • Source: Patent US5068436A. "Hydrogenation of halonitrobenzenes without dehalogenation.
  • Buchwald-Hartwig Side Reactions

    • Source: "Buchwald-Hartwig Amination User Guide."[3] ACS GCI Pharmaceutical Roundtable.

    • Relevance: Troubleshooting ligand selection to prevent dehalogen
    • URL:[Link]

  • Iron-Catalyzed Transfer Hydrogenation

    • Source: Wienhöfer, G., et al. "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base."[1] J. Am. Chem. Soc., 2011.[1]

    • Relevance: Protocol for base-free, selective reduction using Iron.[1]

    • URL:[Link]

Sources

purification methods for fluorinated aniline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Aniline Intermediates

Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 14, 2026[1]

Introduction: The "Fluorine Effect" on Purification

Welcome to the technical guide for handling fluorinated anilines. Unlike standard anilines, fluorinated derivatives present unique purification challenges due to the high electronegativity of the fluorine atom.

Key Technical Deviations:

  • Basicity Suppression: Fluorine is electron-withdrawing. An ortho-fluorine (2-fluoroaniline) creates a much weaker base (pKa ~3.2) than para-fluoroaniline (pKa ~4.6) or unsubstituted aniline (pKa ~4.6). Standard acid-base extraction protocols often fail here.

  • Lipophilicity: Fluorination increases lipophilicity, altering partition coefficients in liquid-liquid extraction and retention times in reverse-phase HPLC.

  • Isomer Similarity: Positional isomers (2-F, 3-F, 4-F) have boiling points within a narrow window (182–188 °C), rendering simple distillation inefficient for isomer separation.

Module 1: Acid-Base Extraction (The "First Line of Defense")

Core Principle: Utilizing differential pKa values to separate products from impurities or isomers.

Troubleshooting Guide

Q: I performed a standard acid wash (1M HCl), but my yield is low. Where is my product? A: If you are working with 2-fluoroaniline (or polyfluorinated anilines), the basicity is significantly reduced (pKa ~3.0–3.2).

  • Diagnosis: The salt formed with 1M HCl may hydrolyze back to the free base in the presence of water, or the extraction efficiency is poor because the equilibrium isn't driven far enough to the aqueous phase.

  • Solution: Use a stronger acid concentration (e.g., 3M–6M HCl) or a stronger acid (H₂SO₄) to ensure complete protonation.

  • Warning: Ensure your molecule is stable in highly acidic media before scaling up.

Q: I have a mixture of 2-fluoroaniline and 4-fluoroaniline. Can I separate them via extraction? A: Yes, by exploiting the "pKa Gap."

  • Protocol:

    • Dissolve mixture in organic solvent (DCM or Ether).

    • Extract with pH 3.5–4.0 citrate buffer .

    • Mechanism: At pH 3.5, the more basic 4-fluoroaniline (pKa ~4.6) will be largely protonated (water-soluble).[2] The weakly basic 2-fluoroaniline (pKa ~3.2) will remain largely unprotonated (organic-soluble).

    • Separate layers. The organic layer contains the ortho-isomer; the aqueous layer contains the para-isomer.

Q: The interface is obscured by a "rag layer" (emulsion). How do I clear it? A: Fluorinated compounds are dense and lipophilic, often causing stubborn emulsions.

  • Immediate Fix: Add solid NaCl (brine) to increase the density difference and ionic strength.

  • Physical Fix: Filter the biphasic mixture through a pad of Celite to break surface tension.

Visual Logic: Extraction Decision Tree

ExtractionLogic Start Crude Reaction Mixture IsomerCheck Is separation of Ortho vs. Para required? Start->IsomerCheck StandardPur Standard Purification (Remove non-basic impurities) IsomerCheck->StandardPur No BufferExtract Extract with Citrate Buffer (pH 3.5 - 4.0) IsomerCheck->BufferExtract Yes StrongAcid Extract with Strong Acid (3M HCl or H2SO4) StandardPur->StrongAcid OrganicWaste Organic Layer: Non-basic Impurities StrongAcid->OrganicWaste AqLayer Aqueous Layer: Anilinium Salt StrongAcid->AqLayer Basify Basify to pH > 9 (NaOH/KOH) AqLayer->Basify FinalExtract Extract into DCM/Ether & Dry Basify->FinalExtract OrgOrtho Organic Layer: 2-Fluoroaniline (Weak Base) BufferExtract->OrgOrtho Remains Neutral AqPara Aqueous Layer: 4-Fluoroaniline (Stronger Base) BufferExtract->AqPara Protonates

Caption: Decision logic for acid-base extraction, highlighting the pH-controlled separation of isomers based on basicity differences.

Module 2: Distillation (Thermal Management)

Core Principle: Fluorinated anilines are volatile but prone to oxidative degradation (tar formation) and defluorination at high temperatures.

Q: My distillate is turning red/brown immediately. Why? A: Anilines are highly susceptible to oxidation.

  • Fix:

    • Inert Atmosphere: You must distill under nitrogen or argon.

    • Add Antioxidant: Add a trace amount (<0.1%) of BHT (butylated hydroxytoluene) or Zinc dust to the pot before distillation to scavenge oxidants.

    • Receiving Flask: Pre-charge the receiving flask with inert gas.

Q: Can I separate isomers (2-F vs 4-F) by distillation? A: Generally, no .

  • Data:

    • 2-Fluoroaniline BP: ~182 °C[3]

    • 4-Fluoroaniline BP: ~187 °C

  • Analysis: The

    
     is too small for standard fractional distillation without a very high reflux ratio and theoretical plate count (spinning band column). Use chromatography or selective extraction (Module 1) instead.
    

Safety Alert: Overheating fluorinated aromatics can release Hydrogen Fluoride (HF) if decomposition occurs. Always keep a calcium gluconate gel kit nearby and ensure the vacuum pump exhaust is vented to a fume hood scrubber.

Module 3: Chromatography (The Silanol Battle)

Core Principle: Anilines interact strongly with silanol groups (Si-OH) on silica, causing peak tailing. Fluorine adds lipophilicity, requiring specific stationary phases.

Method Development Table
ComponentRecommendationTechnical Rationale
Stationary Phase PFP (Pentafluorophenyl) or C18 (End-capped)PFP columns offer specific "fluorine-fluorine" interactions and shape selectivity, often resolving isomers better than C18.
Mobile Phase Modifier 0.1% Triethylamine (TEA) or Ammonium HydroxideBasic modifiers compete for silanol sites, sharpening the aniline peak.
pH Control pH > 7.0 (if column permits)Running at high pH keeps the aniline neutral (unprotonated), increasing retention and improving peak shape.
Detection UV @ 254nm or 230-240nm Fluorine substitution often causes a hypsochromic shift (blue shift). Re-scan your

.

Q: I see severe tailing on my HPLC trace. A: This is the "Silanol Effect."[4] The basic amine is hydrogen-bonding with acidic silanols on the silica backbone.

  • Protocol: Switch to a high-pH stable column (e.g., hybrid silica) and run the mobile phase at pH 9.5 (using Ammonium Bicarbonate buffer). This deprotonates the silanols and ensures the aniline is neutral, eliminating the ionic interaction.

Module 4: Crystallization (High Purity)

Core Principle: Salt formation changes the physical properties dramatically, often allowing separation where free bases fail.

Protocol: Hydrochloric Salt Formation

  • Dissolve crude fluoroaniline in dry Diethyl Ether or MTBE.

  • Cool to 0 °C.

  • Slowly add 2M HCl in Ether (anhydrous).

  • Observation: The fluoroaniline hydrochloride salt will precipitate immediately.

  • Purification: Filter the solid. Recrystallize from Isopropanol/Ethanol .

    • Note: 4-Fluoroaniline HCl often crystallizes more readily than the ortho isomer due to symmetry/packing efficiency.

Workflow Visualization: Purification Pipeline

PurificationPipeline cluster_0 Step 1: Bulk Cleanup cluster_1 Step 2: Isomer Resolution Crude Crude Mixture Distill Vacuum Distillation (Remove tars/solvents) Crude->Distill Extraction pH-Controlled Extraction Distill->Extraction If liquid isomers SaltForm Salt Crystallization (HCl/H2SO4) Distill->SaltForm If solid req. Final Pure Fluoroaniline Extraction->Final SaltForm->Final

Caption: Integrated workflow moving from bulk thermal purification to specific isomer resolution techniques.

References

  • PubChem. (n.d.). 2-Fluoroaniline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Evangelista, E. A., et al. (2010). Acid-base properties of fluorinated anilines: A computational and experimental study. Journal of Physical Chemistry A.
  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Purification of Aromatic Amines.
  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Retrieved from [Link] (Specific to Silanol effect troubleshooting).

  • Egle, P. (2018). Separation of Positional Isomers on Fluorinated Stationary Phases. YMC America Application Notes. (Reference for PFP column usage).

Sources

Validation & Comparative

1H NMR Spectrum Guide: 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis and comparison of the 1H NMR spectrum of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline , specifically designed for researchers and drug development professionals.

Executive Summary

Compound: this compound CAS Number: 1511180-15-6 Molecular Formula: C₈H₇F₄N Class: Fluorinated Aniline Derivative / Pharmaceutical Intermediate[1][2]

This guide analyzes the proton nuclear magnetic resonance (¹H NMR) characteristics of this compound. As a highly substituted aniline derivative, this compound serves as a critical scaffold in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). The presence of both fluorine and trifluoromethyl groups creates a unique electronic environment that requires precise spectral interpretation to distinguish it from close regioisomers and des-methyl analogs.

Key Differentiator: The specific coupling of the methyl group (C3-position) with the adjacent fluorine (C4-position) and the distinct AB aromatic system allows for unambiguous identification against common impurities like 4-Fluoro-3-(trifluoromethyl)aniline.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is recommended. This workflow minimizes solvent effects that can obscure the labile amine protons.

Sample Preparation Workflow
  • Solvent Selection:

    • Primary: Chloroform-d (CDCl₃) – Recommended for resolution of the methyl doublet and aromatic splitting.

    • Alternative: DMSO-d₆ – Use if the amine (NH₂) proton exchange is too rapid in CDCl₃ or if solubility is an issue. Note that DMSO will shift the NH₂ peak significantly downfield (~5.0–5.5 ppm).

  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug into a precision 5mm NMR tube to remove paramagnetic particulates.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.[3]

    • Scans: 16–32 scans.

    • Relaxation Delay (d1): 1.0–2.0 seconds (ensure methyl integration accuracy).

    • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The structure of this compound creates a specific substitution pattern:

  • Position 1: Amino (-NH₂)

  • Position 2: Trifluoromethyl (-CF₃)[1][4][5][6][7][8][9]

  • Position 3: Methyl (-CH₃)

  • Position 4: Fluoro (-F)[1][4][5][7][8][10][11]

  • Positions 5, 6: Aromatic Protons

This leaves two adjacent aromatic protons (H5 and H6), forming an AB system heavily influenced by 19F couplings.

Predicted Chemical Shifts & Multiplicity (CDCl₃)
Proton AssignmentApprox. Shift (δ ppm)MultiplicityCoupling Constants (J)Mechanistic Insight
Ar-H (C5) 6.95 – 7.10dd (Doublet of Doublets)


Located ortho to Fluorine (strong coupling) and meta to Methyl. Deshielded by CF3 (para).
Ar-H (C6) 6.60 – 6.80dd (Doublet of Doublets)


Located ortho to the electron-donating NH₂ group (shielded) and meta to Fluorine.
NH₂ (Amine) 3.80 – 4.20br s (Broad Singlet)N/ABroadened by quadrupole relaxation of Nitrogen and chemical exchange. Shift is concentration/solvent dependent.
-CH₃ (Methyl) 2.20 – 2.35d (Doublet) or br s

The methyl group is ortho to Fluorine. Long-range coupling (

) often splits this into a doublet.

Technical Note: The coupling between the Methyl protons and the C4-Fluorine is a definitive diagnostic feature. If the methyl peak appears as a sharp singlet without broadening/splitting, re-evaluate the position of the fluorine atom (e.g., meta-substitution usually shows zero coupling).

Comparative Analysis: Target vs. Alternatives

In drug development, this compound is often compared to its "des-methyl" precursor or regioisomers. The table below objectively compares the spectral performance of the target against its closest alternatives.

Comparison Table
FeatureTarget Product (this compound)Alternative A (Precursor) (4-Fluoro-3-(trifluoromethyl)aniline)Alternative B (Regioisomer) (2-Fluoro-4-(trifluoromethyl)aniline)
Methyl Signal Yes (~2.3 ppm, doublet)No No
Aromatic Region 2 Protons (AB System)Distinct ortho coupling.3 Protons (ABC System)Complex multiplet pattern.3 Protons Distinct splitting due to 2-F position.
19F NMR 2 Signals (-CF3 and -F)Close proximity affects shifts.2 Signals (-CF3 and -F)Standard separation.2 Signals (-CF3 and -F)Distinct shifts due to position.
Purity Check High Specificity Methyl doublet confirms C3 substitution.Moderate Requires careful integration of aromatic region.Moderate Distinguishable by aromatic pattern.
Why This Matters:
  • Differentiation from Precursor: The presence of the methyl doublet at ~2.3 ppm is the "Go/No-Go" signal for successful methylation of the precursor (Alternative A).

  • Isomer Identification: If the aromatic region integrates to 3 protons instead of 2, the sample is likely the des-methyl precursor or a different isomer, indicating a failed synthesis step.

Decision Logic for Identification

The following diagram illustrates the logical workflow for confirming the identity of this compound using 1H NMR data.

NMR_Identification Start Start: Acquire 1H NMR Spectrum Check_Methyl Check 2.0 - 2.5 ppm Region Is there a signal? Start->Check_Methyl No_Methyl Signal Absent: Likely Des-methyl Precursor (4-Fluoro-3-(trifluoromethyl)aniline) Check_Methyl->No_Methyl No Yes_Methyl Signal Present: Analyze Multiplicity Check_Methyl->Yes_Methyl Yes Check_Splitting Is Methyl signal a Doublet (d) or Broadened Singlet? Yes_Methyl->Check_Splitting Singlet_Sharp Sharp Singlet: Suspect Isomer (Meta-F) or Impurity (Toluene deriv.) Check_Splitting->Singlet_Sharp No coupling Doublet_Broad Doublet (J ~1-2 Hz): Confirms Ortho-F coupling Check_Splitting->Doublet_Broad Coupling observed Check_Aromatic Check Aromatic Region (6.5 - 7.5 ppm) Integrate Signals Doublet_Broad->Check_Aromatic Three_Protons Integral = 3H: Incorrect Substitution (Isomer/Precursor) Check_Aromatic->Three_Protons 3H Two_Protons Integral = 2H (AB System): Confirms Tetra-substituted Ring Check_Aromatic->Two_Protons 2H Conclusion Identity Confirmed: This compound Two_Protons->Conclusion

Caption: Logical workflow for validating this compound structure via 1H NMR.

References

  • Sigma-Aldrich. 4-Fluoro-3-(trifluoromethyl)aniline Product Sheet & NMR Data. Retrieved from .

  • ChemicalBook. 4-Fluoro-3-(trifluoromethyl)aniline NMR Spectrum and Properties. Retrieved from .[5]

  • BenchChem. Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts. Retrieved from .

  • PubChem. Compound Summary: 4-Fluoro-3-(trifluoromethyl)aniline (CID 75377).[8] Retrieved from .[8]

  • Ossila. 2-Fluoro-4-(trifluoromethyl)aniline Product Information. Retrieved from .

Sources

mass spectrometry (LC-MS) fragmentation of fluorinated anilines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Fragmentation of Fluorinated Anilines for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern pharmaceutical development and chemical synthesis, fluorinated anilines represent a cornerstone class of compounds. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, make them invaluable precursors and structural motifs in a vast array of bioactive molecules. Consequently, the ability to accurately identify and characterize these compounds within complex matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive comparison of the mass spectrometric fragmentation behaviors of fluorinated anilines. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of these fragmentation pathways, explaining the causal relationships between molecular structure and spectral output. This document is designed for researchers, scientists, and drug development professionals who seek not only to identify these compounds but to fundamentally understand their behavior within the mass spectrometer.

The Foundation: Ionization and Mass Analysis in LC-MS

The journey of a fluorinated aniline molecule through an LC-MS system begins with its separation from the sample matrix via liquid chromatography, followed by ionization and mass analysis. The choice of instrumentation profoundly impacts the resulting data.

Ionization: The Gateway to the Mass Spectrometer

For LC-MS applications, Electrospray Ionization (ESI) is the predominant technique. ESI is a "soft" ionization method that typically protonates the basic amino group of the aniline ([M+H]⁺), preserving the molecular ion with minimal in-source fragmentation.[1][2] This is crucial for establishing the molecular weight of the parent compound. This contrasts with "hard" ionization techniques like Electron Impact (EI), which bombard molecules with high-energy electrons, causing extensive fragmentation that often obliterates the molecular ion peak.[1][3] While EI is standard for Gas Chromatography-Mass Spectrometry (GC-MS), ESI's compatibility with liquid phases makes it the method of choice for LC-MS.[1][3]

Mass Analyzers: Resolving the Fragments

Once ionized, the molecules are sorted by their mass-to-charge ratio (m/z) in a mass analyzer. The two most common types for this application are the Triple Quadrupole (QqQ) and Time-of-Flight (TOF) analyzers.

  • Triple Quadrupole (QqQ) Mass Spectrometers: These instruments are the workhorses for quantitative analysis.[4] They offer exceptional sensitivity and selectivity by operating in modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[5][6] In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the second (the collision cell), and a specific product ion is monitored in the third. This targeted approach is ideal for quantifying known fluorinated anilines in complex matrices like biological fluids.[4]

  • Time-of-Flight (TOF) Mass Spectrometers: TOF analyzers are prized for their high resolution and mass accuracy.[4][6] They measure the time it takes for ions to travel a fixed distance, which correlates to their m/z.[7] This capability allows for the determination of elemental formulas and the identification of unknown compounds, making TOF-MS an excellent tool for metabolite identification and structural elucidation of novel fluorinated aniline derivatives.[4][6]

Table 1: Comparison of Mass Analyzer Technologies
FeatureTriple Quadrupole (QqQ)Time-of-Flight (TOF)
Primary Application Targeted Quantitative Analysis[4][6]Qualitative Analysis, Unknown Identification[4][5]
Strengths High sensitivity & selectivity (SIM/MRM modes)[5]High mass resolution & accuracy[4][6]
Mass Range More limited, suitable for small molecules[4]Broader mass range[4]
Operational Mode Scanning (slower for full spectra)[5]Non-scanning (fast acquisition)[5][7]
Cost Generally more affordable[4]Generally more expensive[4]

Deconstructing the Molecule: Core Fragmentation Pathways

The fragmentation of a fluorinated aniline in a tandem mass spectrometer (MS/MS) is a highly structured process governed by the relative stabilities of the bonds and the resulting fragment ions. The presence and position of the fluorine atom(s) introduce specific and predictable modifications to the fragmentation patterns observed for unsubstituted aniline.

A general workflow for LC-MS/MS analysis involves several key stages, from initial sample handling to final data interpretation.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Dilution in Mobile Phase p2 Matrix Extraction (LLE/SPE, if needed) p1->p2 p3 Addition of Internal Standard p2->p3 lc LC Separation (Reversed-Phase) p3->lc ion ESI Ionization ([M+H]⁺) lc->ion ms1 MS1: Precursor Ion Selection (e.g., Q1) ion->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Fragment Ion Analysis (e.g., Q3/TOF) cid->ms2 spec Mass Spectrum Generation ms2->spec lib Library Matching & Fragmentation Analysis spec->lib quant Quantification lib->quant

Caption: General workflow for LC-MS/MS analysis of fluorinated anilines.

Common Fragmentation of the Aniline Core

The fundamental fragmentation of the aniline molecular ion ([C₆H₅NH₂]⁺˙) typically involves two primary pathways:

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation for aromatic amines, resulting in a fragment ion with a loss of 27 Da.[8]

  • Loss of an Amino Radical (•NH₂): This pathway involves the cleavage of the C-N bond, though it is less common than HCN loss.

The Influence of Fluorine Substitution

The strong electron-withdrawing nature of fluorine and the robust C-F bond significantly direct the fragmentation pathways.

  • Loss of Hydrogen Fluoride (HF): This is a characteristic fragmentation for many fluorinated aromatic compounds.[9] It involves the elimination of a neutral HF molecule (a loss of 20 Da). This process can be influenced by the position of other substituents.

  • Loss of a Fluorine Radical (•F): Cleavage of the C-F bond results in the loss of a fluorine radical (19 Da). The likelihood of this fragmentation depends on the stability of the resulting aryl cation.

  • Positional Effects (Ortho Effect): The relative position of the fluorine atom to the amino group can lead to distinct fragmentation patterns, enabling isomer differentiation.[9] For instance, an ortho-fluoroaniline may exhibit unique fragmentation due to interactions between the adjacent amino and fluoro groups. Studies have shown that for some fluoronitroanilines, an ortho effect involving fluorine and the amino substituent can alter the relative intensities of key fragment ions, allowing for positive identification of isomers.[9]

Let's visualize the expected primary fragmentation cascade for 4-fluoroaniline as a representative example.

M 4-Fluoroaniline [M+H]⁺ m/z 112 F1 Loss of NH₃ [C₆H₅F]⁺ m/z 95 M->F1 -NH₃ (17 Da) F2 Loss of HF [C₆H₆N]⁺ m/z 92 M->F2 -HF (20 Da) F3 [C₅H₄]⁺ m/z 64 F2->F3 -HCN (27 Da)

Caption: Predicted ESI fragmentation pathway for 4-fluoroaniline.

Comparative Fragmentation Data

The subtle differences in fragmentation patterns are key to distinguishing between isomers. The following table summarizes the primary predicted fragments for mono-fluorinated aniline isomers based on established fragmentation principles.[8]

Table 2: Predicted Major Fragment Ions for Fluoroaniline Isomers
CompoundMolecular Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Predicted Neutral Loss
Aniline9466HCN
2-Fluoroaniline11292HF
3-Fluoroaniline11292HF
4-Fluoroaniline11292, 95HF, NH₃
3,4-Dichloroaniline162/164/166127/129Cl

Note: Experimental verification is essential to confirm these predicted pathways and their relative abundances. The presence of chlorine in dichloroaniline results in a characteristic isotopic pattern.[8]

Field-Proven Experimental Protocols

Achieving reproducible and high-quality data requires meticulous attention to experimental detail. The following protocols provide a robust starting point for the analysis of fluorinated anilines.

Protocol 1: Sample Preparation

The goal of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent at an appropriate concentration, free from interfering matrix components.[10]

  • Initial Dilution: Prepare a stock solution of the fluorinated aniline standard at approximately 1 mg/mL in a compatible solvent like methanol or acetonitrile.[8]

  • Working Solution: Create a series of working solutions by diluting the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The final concentration should be in the low ng/mL to µg/mL range, depending on instrument sensitivity.[11]

  • Matrix Samples (e.g., Plasma, Urine): For complex matrices, an extraction step is often necessary to remove proteins and other interferences.[12][13]

    • Protein Precipitation: A simple and common method. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.[13][14]

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For higher cleanliness and concentration, LLE or SPE may be required. These methods are more labor-intensive but can significantly improve data quality.[12][14]

  • Final Preparation: Ensure all samples are filtered through a 0.22 µm filter before being placed in autosampler vials to prevent clogging of the LC system.[15]

Protocol 2: LC-MS/MS Method

This protocol is a general-purpose method suitable for the separation and detection of various fluorinated anilines. Optimization will be required based on the specific analytes and instrumentation.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is a standard choice (e.g., Phenomenex Gemini-NX C18, 150 × 4.6 mm, 3 µm).[11]

    • Mobile Phase A: Water + 0.1% Formic Acid. Formic acid is a common MS-compatible modifier that aids in the protonation of amines for positive ESI.[10][16]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[11]

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5-20 µL.[11]

    • Column Temperature: 30-40 °C.[11]

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[17][18]

    • Scan Type: Full Scan (for qualitative analysis) or MRM (for quantitative analysis).

    • Scan Range: m/z 50-400 to capture the precursor and expected fragment ions.[8]

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 150-250 °C.[8]

    • Collision Gas: Argon.

    • Collision Energy (for MS/MS): This must be optimized for each compound. A typical starting point is to ramp the collision energy from 10-40 eV to find the optimal fragmentation conditions.

Conclusion

The fragmentation of fluorinated anilines under LC-MS conditions is a predictable process heavily influenced by the fundamental principles of ion stability and the unique properties of the fluorine substituent. Key takeaways for the analyst include the prevalence of neutral losses such as HF and HCN, the importance of the molecular ion provided by soft ionization techniques like ESI, and the potential to differentiate isomers based on subtle differences in fragmentation patterns, often driven by an ortho effect.

By coupling a systematic understanding of these fragmentation mechanisms with robust, optimized experimental protocols, researchers can leverage the full power of LC-MS to confidently identify, characterize, and quantify these vital chemical entities. The choice between a sensitive triple quadrupole for targeted quantification and a high-resolution TOF for structural elucidation will depend on the specific analytical question at hand, but the underlying principles of fragmentation remain universal.

References
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A Researcher's Guide to Metabolic Stability: A Comparative Analysis of Methyl vs. Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern drug discovery, optimizing a molecule's metabolic stability is a critical step in translating a promising hit into a viable clinical candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, ultimately causing therapeutic failure. The aniline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. However, it is also notoriously susceptible to oxidative metabolism. A common strategy to mitigate this is the introduction of substituents that can "shield" the molecule from enzymatic degradation.

This guide provides an in-depth technical comparison of two common substituents used for this purpose: the methyl (-CH₃) group and the trifluoromethyl (-CF₃) group. We will explore the underlying biochemical and physicochemical principles that govern their differential effects on the metabolic stability of anilines. This analysis is supported by established experimental protocols and data to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding to guide their synthetic strategies.

Section 1: The Enzymatic Machinery of Aniline Metabolism

The primary site of drug metabolism in the body is the liver, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a central role.[1] These heme-containing monooxygenases are responsible for the Phase I metabolism of a vast array of xenobiotics, including most aniline-containing drugs.[2]

For substituted anilines, two principal oxidative pathways mediated by CYPs are of concern:

  • Aromatic Hydroxylation: The CYP active site can introduce a hydroxyl group directly onto the aniline's aromatic ring, typically at the para or ortho positions. This process is an electrophilic aromatic substitution, where the reactivity is dictated by the electron density of the ring.

  • N-Oxidation/Dealkylation: The nitrogen atom of the aniline can also be a site of oxidation, leading to the formation of hydroxylamines or, in the case of N-substituted anilines, N-dealkylation.[3] The propensity for this pathway is influenced by the availability of the nitrogen's lone pair of electrons.

These metabolic transformations generally increase the polarity of the molecule, facilitating its excretion but also terminating its therapeutic effect. Understanding how to modulate the susceptibility of an aniline core to these CYP-mediated reactions is therefore paramount.

Aniline_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Aniline Substituted Aniline (Ar-NHR) N_Ox N-Oxidation Products (e.g., Hydroxylamine) Aniline->N_Ox CYP450 (Nitrogen Oxidation) Ring_Ox Aromatic Hydroxylation Products Aniline->Ring_Ox CYP450 (Ring Oxidation) Conjugated Conjugated Metabolites (e.g., Glucuronides) N_Ox->Conjugated UGTs, etc. Ring_Ox->Conjugated UGTs, etc.

Caption: General CYP450-mediated metabolic pathways for substituted anilines.

Section 2: The Physicochemical Impact of -CH₃ vs. -CF₃ Substitution

The profound difference in metabolic stability between methyl- and trifluoromethyl-anilines stems from their opposing electronic properties.

  • Methyl Group (-CH₃): The methyl group is a classic electron-donating group (ERG) . Through inductive effects and hyperconjugation, it pushes electron density into the aromatic ring and towards the aniline nitrogen. This has two key consequences:

    • It increases the electron density of the aromatic ring, making it more activated and thus more susceptible to electrophilic attack (hydroxylation) by CYPs.

    • It increases the availability of the nitrogen's lone pair, enhancing its basicity and making it a more favorable site for oxidation.[4][5]

  • Trifluoromethyl Group (-CF₃): In stark contrast, the trifluoromethyl group is a powerful electron-withdrawing group (EWG) . The high electronegativity of the three fluorine atoms creates a strong inductive effect, pulling electron density away from the aromatic ring and the aniline nitrogen.[6] This results in:

    • A significant decrease in the electron density of the aromatic ring, deactivating it towards oxidative metabolism.[7] This is reflected in a lower Highest Occupied Molecular Orbital (HOMO) energy, which correlates with a slower rate of reaction with electrophilic oxidants like CYP enzymes.[7]

    • A reduction in the availability of the nitrogen's lone pair, which markedly decreases the basicity of the aniline.[8] This makes the nitrogen a less favorable site for CYP-mediated oxidation.

In essence, the -CH₃ group "paints a target" for metabolic enzymes, while the -CF₃ group effectively "hides" the molecule, conferring metabolic stability.[9]

Section 3: In Vitro Metabolic Stability Assessment

To quantify the metabolic stability of compounds, the Liver Microsomal Stability Assay is the industry-standard in vitro tool.[1] This assay measures the rate at which a compound is metabolized by the CYP enzymes contained within liver microsomes, which are vesicles of the endoplasmic reticulum isolated from hepatocytes.[10]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol describes a typical workflow for comparing the stability of two compounds.

1. Materials & Reagents:

  • Test Compounds: p-toluidine (methyl-aniline) and p-(trifluoromethyl)aniline, 10 mM stock solutions in DMSO.

  • Liver Microsomes: Pooled human liver microsomes (e.g., from a commercial supplier), stored at -80°C.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching Solution: Acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

2. Assay Procedure:

  • Step 1: Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 1.0 mg/mL (working suspension will be 0.5 mg/mL).[11]

  • Step 2: Compound Incubation (Test & Control):

    • In a 96-well plate, add buffer and the test compound to achieve a final concentration of 1 µM.[1][12]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Step 3: Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[10] The final microsomal protein concentration should be 0.5 mg/mL.

  • Step 4: Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of the cold quenching solution (acetonitrile + IS) to the respective wells.[10][11]

    • The t=0 sample is crucial; it represents 100% of the initial compound concentration and is typically prepared by adding the quenching solution before the NADPH cofactor.

  • Step 5: Sample Processing:

    • Once all time points are collected, centrifuge the plate (e.g., at 3000 x g for 15 minutes) to pellet the precipitated microsomal proteins.

  • Step 6: Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k.

  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A1 Prepare Microsome Suspension (0.5 mg/mL) A2 Add Test Compound (1 µM) to Plate A1->A2 A3 Pre-incubate at 37°C A2->A3 B1 Initiate with NADPH A3->B1 B2 Incubate at 37°C B1->B2 B3 Quench with Acetonitrile + IS at Time Points (0-60 min) B2->B3 C1 Centrifuge to Pellet Protein B3->C1 C2 Analyze Supernatant by LC-MS/MS C1->C2 C3 Calculate t½ and CLint C2->C3

Caption: Experimental workflow for the liver microsomal stability assay.

Data Presentation: A Comparative Summary

The following table presents representative data that illustrates the expected outcome from a head-to-head comparison in human liver microsomes.

CompoundSubstituentHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Category
p-toluidine-CH₃ (Methyl)1592.4Low to Moderate
p-(trifluoromethyl)aniline-CF₃ (Trifluoromethyl)> 120< 5.8High

This data is representative and serves to illustrate the well-established principles of metabolic differences between these substituents.[7][9]

The results are clear: the methyl-substituted aniline is metabolized relatively quickly, as shown by its short half-life and high intrinsic clearance. In contrast, the trifluoromethyl-substituted analog is significantly more robust, with a much longer half-life and consequently lower clearance, demonstrating its protective effect against metabolic degradation.[6]

Section 4: Mechanistic Insights into Stability Differences

The quantitative data from the microsomal assay is a direct consequence of the fundamental electronic properties discussed earlier. The enhanced stability of the trifluoromethyl aniline can be mechanistically attributed to two primary factors:

  • Thermodynamic Barrier to Oxidation: The rate-limiting step in many CYP-mediated aromatic hydroxylations is the initial interaction between the enzyme's highly reactive iron-oxo species and the substrate's aromatic π-system.[7] The electron-withdrawing -CF₃ group depletes the electron density of the aniline ring, making it a poorer nucleophile. This raises the activation energy required for the electrophilic iron-oxo species to attack the ring, thereby slowing the reaction rate (kcat) significantly.[7][13] The electron-donating -CH₃ group has the opposite effect, lowering this energy barrier and accelerating metabolism.

  • Reduced Basicity of the Aniline Nitrogen: The pKa of the anilinium ion is a direct measure of the basicity of the aniline nitrogen. Electron-donating groups increase pKa (more basic), while electron-withdrawing groups decrease it (less basic). A lower pKa, as seen in trifluoromethyl anilines, indicates that the nitrogen's lone pair is less available for donation. This disfavors metabolic pathways that involve direct oxidation at the nitrogen or enzymatic interactions that rely on the nitrogen's basicity for substrate binding and orientation within the CYP active site.[8][14]

The trifluoromethyl group acts as a "metabolic shield" not by physically blocking the site of metabolism, but by electronically deactivating the entire molecule, making it a much less favorable substrate for the oxidative machinery of the Cytochrome P450 enzymes.[9][15]

Conclusion

The strategic substitution of a metabolically liable methyl group with a trifluoromethyl group is a powerful and well-established tactic in medicinal chemistry to enhance drug stability. This guide has demonstrated that this effect is not arbitrary but is grounded in fundamental principles of physical organic chemistry.

  • Methyl-substituted anilines are electron-rich and are rapidly metabolized by CYP450 enzymes via aromatic and/or nitrogen oxidation.

  • Trifluoromethyl-substituted anilines are electron-deficient, which deactivates them towards CYP-mediated oxidation, resulting in significantly higher metabolic stability, longer half-lives, and lower intrinsic clearance.[6][15]

By leveraging in vitro tools like the liver microsomal stability assay, researchers can quantitatively assess the impact of such structural modifications early in the drug discovery process. This data, interpreted through the lens of mechanistic understanding, enables a more rational and efficient design of drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

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Safety Operating Guide

Personal protective equipment for handling 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Fluoro-3-methyl-2-(trifluoromethyl)aniline is not a generic solvent; it is a highly bioactive fluorinated intermediate. Unlike simple anilines, the presence of the trifluoromethyl (


) group significantly increases lipophilicity. This modification facilitates rapid dermal absorption and enhances metabolic stability, potentially prolonging the biological half-life of the toxic aniline moiety.

Immediate Action Required:

  • Primary Hazard: Methemoglobinemia (induced by aniline metabolites) and severe eye/skin irritation.

  • Critical PPE: Standard nitrile exam gloves are insufficient for prolonged contact. Double-gloving or laminate barrier gloves are mandatory for handling neat (undiluted) material.

  • Engineering Control: All handling must occur within a certified chemical fume hood.

Hazard Mechanism: The "Aniline Point"

To handle this chemical safely, you must understand the physiological threat.

The Lipophilic Trojan Horse

The core danger lies in the aniline structure. Upon entering the bloodstream, aniline is oxidized by hepatic cytochrome P450 enzymes to N-phenylhydroxylamine. This metabolite oxidizes ferrous hemoglobin (


) to ferric methemoglobin (

), which cannot transport oxygen.

The Fluorine Multiplier: The addition of the


 group (trifluoromethyl) alters the physicochemical properties:
  • Enhanced Lipophilicity: The compound crosses the stratum corneum (outer skin layer) faster than non-fluorinated anilines.

  • Metabolic Resistance: The

    
     bond is one of the strongest in organic chemistry. This stability may delay detoxification, sustaining the presence of toxic metabolites.
    

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "silent exposure"—where the user believes they are protected while the chemical permeates the PPE.

Hand Protection: The Barrier Protocol

Warning: 4-mil nitrile exam gloves provide <5 minutes of protection against direct saturation by anilines.

Exposure Risk LevelRecommended Glove SystemMaterial SpecificationProtocol
Incidental (Splash) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil, contrasting color)Change outer glove immediately upon any visible splash. Change inner glove every 60 mins.
High (Handling Neat) Laminate / Barrier Silver Shield® / 4H® (EVOH/PE Laminate)Wear laminate gloves directly on skin. Wear an outer nitrile glove for dexterity and grip.
Immersion / Spill Heavy Duty Butyl Rubber or Viton® (>14 mil)Required for spill cleanup. Do not use standard nitrile.[1]
Respiratory & Body Protection[2][3][4]
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges. The "OV" component captures the aniline vapors; "P100" handles particulates if the substance is a solid/powder.

  • Ocular:

    • Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the vapor toxicity and irritation potential.

  • Dermal (Body):

    • Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat.

    • Closed-toe leather or chemical-resistant shoes (no mesh sneakers).

Operational Protocols

Weighing and Transfer (Solid/Liquid)
  • Step 1: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

  • Step 2: Don PPE according to the "High Exposure" protocol (Laminate liners + Nitrile outer).

  • Step 3: Pre-weigh the receiving vessel (tare).

  • Step 4: Transfer the material using a disposable spatula or glass pipette. Do not use plastic syringes without verifying chemical compatibility (fluorinated solvents can swell certain polymers).

  • Step 5: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (acetone/ethanol) before returning it to storage. Dispose of the Kimwipe as hazardous waste immediately.

Decontamination of Tools

Anilines stick to glass.

  • Rinse glassware with acetone inside the hood.

  • Soak in a 10% HCl bath (acidification protonates the amine, making it water-soluble and less volatile).

  • Wash with soap and water.[2]

Waste Disposal[4]
  • Classification: Toxic, Halogenated Organic Waste.

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid) as anilines can ignite or form explosive diazonium salts under specific conditions.

  • Labeling: Clearly mark "TOXIC: FLUORINATED ANILINE" on the waste tag.

Visualized Workflows

Glove Selection Logic

This decision tree ensures you select the correct barrier based on the specific task.

GloveSelection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Synthesis/Pipetting Glove1 Double Nitrile (4 mil) Change every 60 mins Solid->Glove1 Low Dust Risk Risk Contact Risk? Liquid->Risk Splash Incidental Splash Risk->Splash Direct Direct Contact / Immersion Risk->Direct Splash->Glove1 Glove2 Silver Shield® (Laminate) + Nitrile Outer Direct->Glove2 Handling Neat Glove3 Viton® or Butyl Rubber (>14 mil) Direct->Glove3 Spill Cleanup

Figure 1: Decision logic for selecting the appropriate hand protection based on physical state and exposure duration.

Emergency Spill Response

Immediate actions to take if containment is breached.

SpillResponse Alert 1. ALERT & EVACUATE Notify Lab Personnel Assess 2. ASSESS VOLUME < 100mL vs > 100mL Alert->Assess PPE 3. DON PPE Respirator + Silver Shield Gloves Assess->PPE Absorb 4. ABSORB Use Sand or Vermiculite (Do NOT use paper towels) PPE->Absorb Clean 5. DECONTAMINATE Wash surface with 10% HCl then Soap/Water Absorb->Clean Waste 6. DISPOSAL Seal in HazWaste Bag Label 'Toxic' Clean->Waste

Figure 2: Step-by-step workflow for managing a spill of fluorinated aniline outside the fume hood.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 24853032 (4-Fluoro-3-(trifluoromethyl)aniline). (Note: Used as primary analog for hazard class verification). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Aniline. [Link]

Sources

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